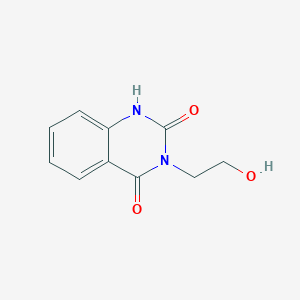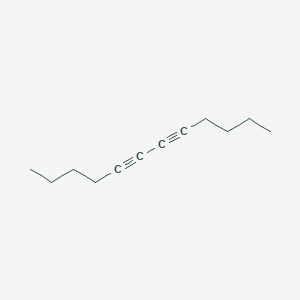
5,7-Dodecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dodecadiyne is a chemical compound that belongs to the alkyne family. It is a colorless, oily liquid with a strong odor. This compound has been of great interest to scientists due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,7-Dodecadiyne is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. This can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
5,7-Dodecadiyne has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,7-Dodecadiyne in lab experiments include its unique properties, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to work with it safely.
Direcciones Futuras
There are many future directions for research on 5,7-Dodecadiyne, including the development of new synthesis methods, the study of its interactions with cell membranes and other biological systems, and the exploration of its potential applications in various fields. Some possible areas of research include the use of 5,7-Dodecadiyne in drug delivery systems, the development of new materials and coatings, and the study of its potential as an imaging agent.
Métodos De Síntesis
The synthesis of 5,7-Dodecadiyne can be done through various methods, including the reaction of 1,7-dibromododecane with sodium acetylide, the reaction of 1,7-dibromo-11-undecyne with sodium acetylide, and the reaction of 1,7-dibromo-11-undecyne with lithium acetylide.
Aplicaciones Científicas De Investigación
The chemical compound 5,7-Dodecadiyne has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, it has been used to create thin films, coatings, and other materials with unique properties. In nanotechnology, it has been used to create nanowires and other nanostructures. In biomedicine, it has been studied for its potential as a drug delivery system and as an imaging agent.
Propiedades
Número CAS |
1120-29-2 |
|---|---|
Nombre del producto |
5,7-Dodecadiyne |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
dodeca-5,7-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
KSOQHQONAHQOCM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC#CCCCC |
SMILES canónico |
CCCCC#CC#CCCCC |
Otros números CAS |
1120-29-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



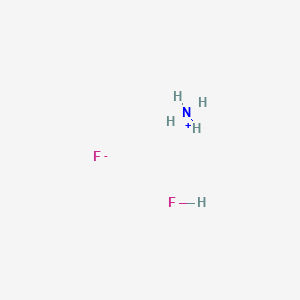

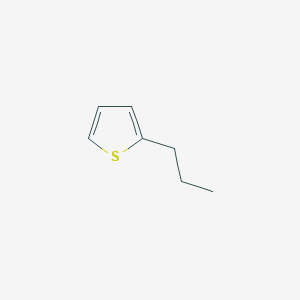
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
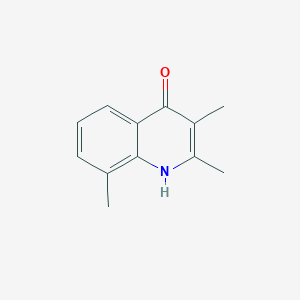
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
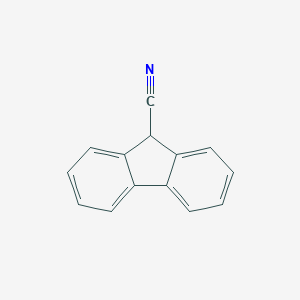
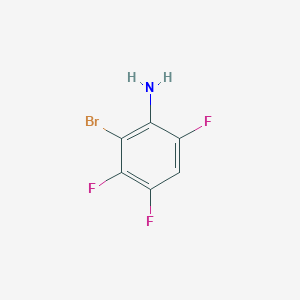

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
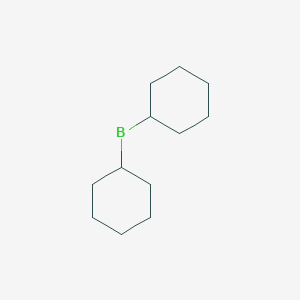
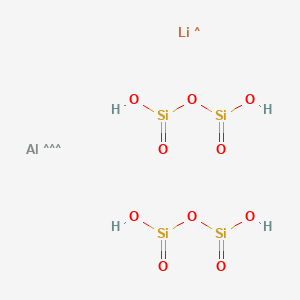
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
